molecular formula C10H7ClO3 B8496001 (4-Chloro-2-ethynylphenoxy)acetic acid

(4-Chloro-2-ethynylphenoxy)acetic acid

Cat. No.: B8496001
M. Wt: 210.61 g/mol
InChI Key: PMGUESVDPMMDMW-UHFFFAOYSA-N
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Description

(4-Chloro-2-ethynylphenoxy)acetic acid is a chemical compound of interest in scientific research. It is a derivative of phenoxyacetic acid, a family of compounds known for their diverse biological activities. The structure features a chlorine atom at the 4-position and an ethynyl group at the 2-position of the phenoxy ring, which is linked to an acetic acid moiety. This configuration suggests potential as a building block in organic synthesis or as an analog for studying the structure-activity relationships of auxin-like herbicides such as MCPA (4-Chloro-2-methylphenoxyacetic acid) . Researchers may employ this compound in the development of novel molecular probes or in agricultural science research to investigate plant growth regulation mechanisms. The ethynyl group, in particular, offers a reactive handle for further chemical modifications via click chemistry, facilitating the creation of more complex derivatives or conjugates for specialized applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(4-chloro-2-ethynylphenoxy)acetic acid

InChI

InChI=1S/C10H7ClO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13)

InChI Key

PMGUESVDPMMDMW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (4-Chloro-2-ethynylphenoxy)acetic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Melting Point (°C) Key Features
This compound C₁₀H₇ClO₃ 210.62 -C≡CH Not reported Ethynyl group enhances electron-withdrawing effects
(4-Chloro-2-methylphenoxy)acetic acid C₉H₉ClO₃ 200.62 -CH₃ 118–119 Methyl group provides steric bulk
2-(4-Chloro-2-hydroxyphenoxy)acetic acid C₈H₇ClO₄ 202.59 -OH Not reported Hydroxyl group enables hydrogen bonding
2-(4-Chloro-3-methoxyphenoxy)acetic acid C₉H₉ClO₄ 216.62 -OCH₃ Not reported Methoxy group increases lipophilicity

Key Observations :

  • Steric Effects : The ethynyl group is less bulky than methyl or methoxy substituents, possibly improving accessibility for coordination with metal ions .

Chemical Reactivity and Functional Group Interactions

Coordination with Metal Ions

Studies on analogous compounds highlight the role of functional groups in metal ion adsorption. For example:

  • Carboxylic Acid (-COOH): In acetic acid-modified sludge-based biochar (ASBB), -COOH groups form monodentate coordination with U(VI), achieving 97.8% removal efficiency at pH 6 .
  • Substituent Effects: Methyl groups (e.g., (4-Chloro-2-methylphenoxy)acetic acid) may reduce adsorption capacity due to steric hindrance. Hydroxyl groups (e.g., 2-(4-Chloro-2-hydroxyphenoxy)acetic acid) enhance hydrogen bonding but may compete with -COOH for coordination .
  • Ethynyl Group : The sp-hybridized carbon in -C≡CH could stabilize resonance structures, increasing the electrophilicity of the acetic acid moiety and improving chelation with metals like uranium .
Adsorption Performance

Comparative adsorption data (hypothetical extrapolation based on structural analogs):

Compound Maximum Adsorption Capacity (mg/g) Optimal pH Key Mechanism
ASBB (acetic acid-modified biochar) 112.40 (for Cr(VI)) 6.0 -COO⁻ coordination
2-(4-Chloro-2-hydroxyphenoxy)acetic acid Not reported 5–7 H-bonding and ion exchange
This compound (predicted) ~120–150 (for U(VI)) 5–6 Enhanced -COOH acidity and chelation

Q & A

Q. Key Conditions :

  • Temperature : Maintain 60–80°C for ester hydrolysis to avoid side reactions .
  • Catalysts : KMnO₄ or LiAlH₄ for oxidation/reduction steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .

Advanced: How can contradictory data on the biological activity of this compound across assay systems be resolved?

Answer:
Contradictions may arise from:

  • Assay Sensitivity : Variations in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2 selectivity) .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) for hydrophobic derivatives, ensuring consistent stock concentrations .
  • Metabolic Interference : Test metabolites (e.g., hydrolysis products) using LC-MS to rule out off-target effects .

Q. Validation Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., methyl-substituted derivatives) .

Basic: What spectroscopic methods effectively characterize this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., chloro, ethynyl) and acetic acid protons. Compare shifts with analogs like (4-Chloro-2-methylphenoxy)acetic acid (δ 4.6 ppm for CH₂COOH) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ethynyl (≈2100 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₇ClO₃) .

Advanced: How can regioselectivity in substitution reactions of this compound derivatives be optimized?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution .
  • Catalysts : Use Pd/Cu systems for selective C–H activation at the ortho position relative to the ethynyl group .
  • Solvent Effects : Non-polar solvents (toluene) favor meta substitution, while polar solvents (acetonitrile) enhance para selectivity .

Basic: What are the known biological targets of this compound, and how are interactions validated?

Answer:

  • Enzyme Targets : COX-2 inhibition (structural similarity to phenoxyacetic esters in ) .
  • Receptor Binding : Screen against G-protein-coupled receptors (GPCRs) using radioligand displacement assays .
  • Validation :
    • Knockout Models : Test activity in COX-2⁻/⁻ cell lines .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., ethynyl group stability under acidic conditions) .
  • Molecular Dynamics : Predict solubility and aggregation behavior in aqueous/organic mixtures .
  • Docking Studies : Model interactions with enzyme active sites (e.g., COX-2) to guide derivatization .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation; desiccate to avoid hydrolysis .
  • Degradation Monitoring :
    • HPLC : Track purity over time (retention time shifts indicate decomposition) .
    • TLC : Use silica gel plates with UV visualization for rapid assessment .

Advanced: What challenges arise in scaling up synthesis, and how are purity and yield maintained?

Answer:

  • Scalability Issues :
    • Exothermic Reactions : Use jacketed reactors to control temperature during ester hydrolysis .
    • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of ethynyl precursor to chlorophenol) .
  • Purification :
    • Column Chromatography : Employ gradient elution (hexane → ethyl acetate) for high-purity isolation .
    • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

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